![molecular formula C16H23N7 B2496975 N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2415488-71-8](/img/structure/B2496975.png)
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine, also known as EPPA, is a novel chemical compound that has gained significant attention in the field of scientific research. The compound is a potent inhibitor of a class of enzymes called phosphodiesterases (PDEs), which are involved in the regulation of various physiological processes.
作用機序
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine acts as a competitive inhibitor of PDEs, specifically targeting the PDE4 isoform. By inhibiting PDE4, N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has been studied for its potential neuroprotective effects in various neurological disorders.
実験室実験の利点と制限
One of the major advantages of using N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine in lab experiments is its high potency and selectivity for PDE4. This allows for precise modulation of cyclic nucleotide signaling pathways in cells. However, one limitation of using N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine. Another area of research is the investigation of N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine's potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Finally, there is a need for further studies to elucidate the precise mechanisms underlying N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine's effects on cellular signaling pathways.
Conclusion:
In conclusion, N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine, or N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine, is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity for PDE4 make it a valuable tool for modulating cyclic nucleotide signaling pathways in cells. Further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective PDE4 inhibitors based on its structure.
合成法
The synthesis of N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine involves a multi-step process that starts with the reaction of 6-ethyl-4-chloropyrimidine with piperazine to form 4-(6-ethylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 4-chloropyrimidine-2-amine in the presence of N-ethylmorpholine to yield the final product, N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine.
科学的研究の応用
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of PDEs, which are involved in the regulation of cyclic nucleotide signaling pathways. Dysregulation of these pathways has been implicated in the pathogenesis of several diseases, making PDE inhibitors like N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine promising therapeutic agents.
特性
IUPAC Name |
N-ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-3-13-11-15(20-12-19-13)23-9-7-22(8-10-23)14-5-6-18-16(21-14)17-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXTZOHGZKNWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC=C3)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

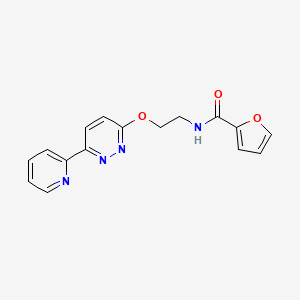
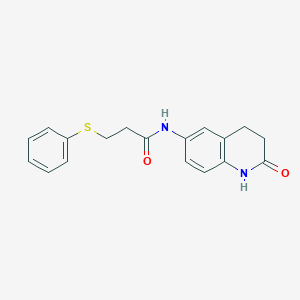
![(E)-N-benzyl-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2496898.png)
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

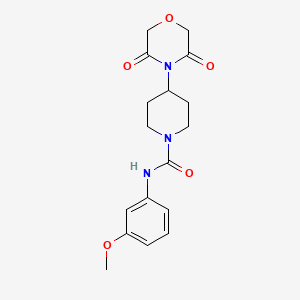
![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)
![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)
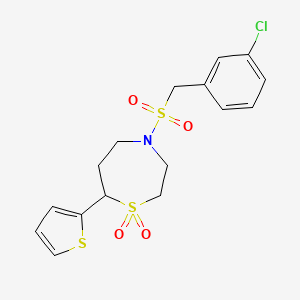
![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)
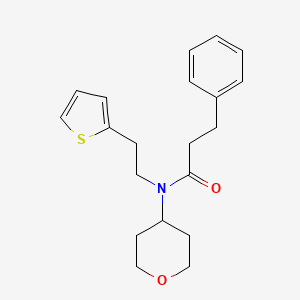

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)
